Biocytin hydrazide

Biotinylation Glycoprotein labeling Solubility optimization

Biocytin hydrazide (BCHZ) features a lysine-derived spacer with an extra primary amine, enabling superior water solubility and direct aqueous labeling without DMSO pre-dissolution. Its 19.7 Å spacer reduces steric hindrance for efficient avidin binding. Choose this reagent for high-sensitivity glycoprotein blotting, cell surface biotinylation, and neuronal tracing. Ideal for labs seeking reliable, non-radioactive detection with simplified protocols. Order now for consistent, high-purity performance.

Molecular Formula C16H30N6O3S
Molecular Weight 386.5 g/mol
CAS No. 102743-85-1
Cat. No. B009787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiocytin hydrazide
CAS102743-85-1
SynonymsBCHZ
biocytin hydrazide
Molecular FormulaC16H30N6O3S
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)NN)N)NC(=O)N2
InChIInChI=1S/C16H30N6O3S/c17-10(15(24)22-18)5-3-4-8-19-13(23)7-2-1-6-12-14-11(9-26-12)20-16(25)21-14/h10-12,14H,1-9,17-18H2,(H,19,23)(H,22,24)(H2,20,21,25)/t10-,11-,12-,14-/m0/s1
InChIKeyXSXHTPJCSHZYFJ-MNXVOIDGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Biocytin Hydrazide (CAS 102743-85-1) for Glycoconjugate Detection and Biotinylation: Procurement and Selection Guide


Biocytin hydrazide (BCHZ) is a water-soluble, long-chain biotin derivative containing a hydrazide functional group that selectively labels aldehyde and ketone moieties on glycoconjugates, including sialic acid and galactose residues [1]. Synthesized as a mid-length biotinylation reagent (spacer arm: 19.7 Å), it incorporates an additional primary amine within its spacer arm—a structural feature absent in standard biotin hydrazide or biotin-LC-hydrazide—that enhances aqueous solubility and provides a secondary conjugation site . The compound enables non-radioactive detection of glycoproteins, carbohydrates, and nucleic acids via avidin-biotin technology, with applications spanning blot-based glycoprotein analysis, cell surface labeling, and neuronal tracing .

Why Biocytin Hydrazide (CAS 102743-85-1) Cannot Be Replaced with Standard Biotin Hydrazide Analogs


Hydrazide-activated biotinylation reagents share a common reactive moiety but differ critically in spacer arm composition, charge characteristics, and solubility profiles—parameters that directly determine labeling efficiency and target accessibility. Biocytin hydrazide possesses a lysine-derived spacer arm that confers both an additional primary amine (absent in biotin hydrazide and biotin-LC-hydrazide) and superior water solubility, enabling aqueous labeling without the DMSO pre-dissolution required for simpler hydrazides . The extended 19.7 Å spacer arm reduces steric hindrance between the biotin moiety and the avidin binding pocket, while the positive charge contributed by the primary amine facilitates membrane interaction in whole-cell labeling applications . These structural distinctions yield measurable performance differences in hybridization probe sensitivity and glycoprotein preservation that are not achieved with alternative hydrazide biotin derivatives [1].

Quantitative Evidence for Biocytin Hydrazide (102743-85-1) Differentiation vs. Comparator Compounds


Aqueous Solubility Advantage of Biocytin Hydrazide Over Biotin Hydrazide and Biotin-LC-Hydrazide

Biocytin hydrazide demonstrates intrinsically water-soluble behavior, enabling direct dissolution in aqueous labeling buffers. In contrast, biotin hydrazide requires pre-dissolution in DMSO prior to addition to aqueous reaction mixtures due to its limited water solubility . The compound is also specified as 'more water soluble than Biotin-LC-Hydrazide' in commercial comparative documentation, reflecting the contribution of the additional primary amine in the spacer arm to overall hydrophilicity . Vendor-reported solubility in DMSO reaches 150-250 mg/mL, confirming suitability for stock solution preparation [1].

Biotinylation Glycoprotein labeling Solubility optimization

Spacer Arm Length and Additional Amine Functional Group vs. Biotin-LC-Hydrazide

Biocytin hydrazide possesses a spacer arm of 19.7 Å, identical in backbone length to biotin-LC-hydrazide; however, biocytin hydrazide contains an additional primary amine group within this spacer arm that is absent in biotin-LC-hydrazide (Part No. 21340) . This structural feature serves as a secondary conjugation point, enabling orthogonal labeling strategies or crosslinking to additional moieties beyond the hydrazide-aldehyde reaction [1]. For reference, standard biotin hydrazide provides a shorter spacer arm of 15.7 Å, which may introduce steric constraints during avidin binding [2].

Biotin-avidin binding Steric hindrance Conjugation chemistry

Superior Hybridization Probe Sensitivity of Biocytin Hydrazide-Modified DNA Over Three Comparator Hydrazides

In a comparative evaluation of four different hydrazide biotin derivatives for DNA hybridization probe preparation, biocytin hydrazide-treated DNA exhibited the highest sensitivity in detecting complementary target sequences in a non-radioactive detection model system [1]. Single-stranded DNA was reacted with each of the four hydrazides, and the resultant biotinylated probes were assessed for hybridization efficiency. The study explicitly states that 'the most sensitivity in detection of complementary target was obtained using (biocytin hydrazide)-treated DNA,' with the relative performance ranking dependent on hydrazide structural features [2].

DNA hybridization Non-radioactive detection Probe design

Preservation of Immunoreactivity in Glycoprotein Labeling vs. NHS-Biotin

Comparative studies of leukocyte surface protein biotinylation demonstrate that hydrazide-mediated biotin ligation using biotin-LC-hydrazide preserves CD3 and CD26 immunoreactivity, whereas NHS-biotinylation (which targets primary amines rather than carbohydrate aldehydes) diminishes immunoreactivity for these same markers [1]. Biocytin hydrazide shares the hydrazide functional group and spacer arm architecture of biotin-LC-hydrazide (with the added primary amine), suggesting comparable glycoprotein-friendly labeling characteristics . The class-level inference is that hydrazide-based reagents target carbohydrate moieties, leaving protein epitopes intact, whereas amine-reactive NHS esters modify lysine residues that may be critical for antibody recognition .

Glycoprotein labeling Immunoprecipitation Antibody compatibility

Selective Labeling of Erythrocyte Membrane Band 3 Lactosaminoglycoprotein

Biocytin hydrazide was employed in the seminal characterization study to selectively label Band 3 lactosaminoglycoprotein on human erythrocyte membranes following galactose oxidase treatment [1]. The detection sensitivity achieved was sufficient to resolve this specific glycoprotein band from complex membrane preparations, demonstrating practical utility for identifying individual glycosylated species within heterogeneous biological samples. While a direct comparator was not evaluated in parallel, the method established biocytin hydrazide as the reagent of choice for non-radioactive glycoprotein blot analysis, a protocol subsequently adopted in numerous studies .

Erythrocyte membrane Glycoprotein detection Blot-based analysis

Procurement-Relevant Application Scenarios for Biocytin Hydrazide (CAS 102743-85-1)


Non-Radioactive Glycoprotein Detection on Western/Northern Blots

Biocytin hydrazide is the established reagent for post-transfer detection of glycosylated proteins and glycoconjugates on blot membranes [1]. Following periodate oxidation (1 mM NaIO₄ at 0°C for sialic acid specificity) or galactose oxidase treatment, aldehyde groups are generated on carbohydrate moieties and subsequently labeled with biocytin hydrazide at pH 4-6 in sodium acetate buffer . Detection is completed using streptavidin-conjugated enzyme probes. The water solubility of BCHZ permits direct addition to aqueous incubation buffers without DMSO, simplifying the protocol and preserving blot integrity [2].

Cell Surface Glycoprotein Labeling and Isolation

For labeling and isolating cell surface glycoproteins from intact cells, biocytin hydrazide offers the advantage of membrane impermeability, restricting biotinylation to extracellular carbohydrate domains [1]. Mild periodate oxidation of surface sialic acid residues (1 mM periodate, 0°C) followed by hydrazide labeling generates biotin-tagged membrane proteins that can be captured on streptavidin-agarose for downstream proteomic analysis . The preservation of immunoreactivity relative to amine-reactive NHS-biotin ensures compatibility with subsequent antibody-based detection steps [2].

DNA and RNA Probe Biotinylation for Non-Radioactive Hybridization Assays

Biocytin hydrazide enables bisulfite-catalyzed transamination of cytosine residues in single-stranded nucleic acids, producing biotinylated hybridization probes [1]. Comparative evidence demonstrates that BCHZ-modified DNA yields the highest detection sensitivity among four tested hydrazide biotin derivatives in non-radioactive hybridization assays . This application is particularly relevant for laboratories seeking to eliminate radioisotopes from Southern blot, Northern blot, or in situ hybridization workflows while maintaining robust signal intensity.

Neuronal Tracing with Aldehyde-Fixable Cellular Tracers

Biocytin hydrazide functions as a microinjectable anterograde and transneuronal tracer that can be fixed with aldehyde-based fixatives for subsequent histological analysis [1]. Following microinjection into neuronal populations, the compound diffuses through cellular processes and is immobilized upon fixation, enabling long-term preservation of neuronal architecture for light or electron microscopy . Detection is performed using avidin-conjugated reporters. The 19.7 Å spacer arm and aqueous solubility facilitate efficient diffusion through neuronal cytoplasm and processes [2].

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